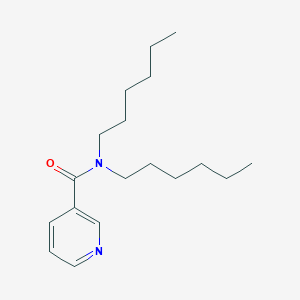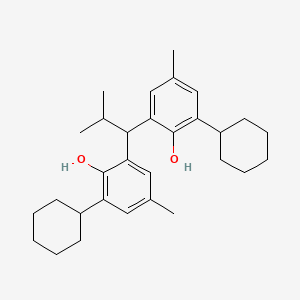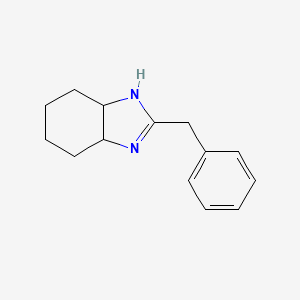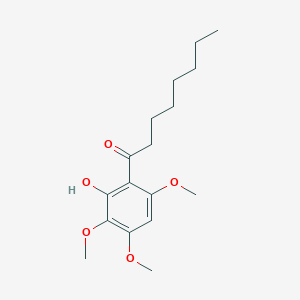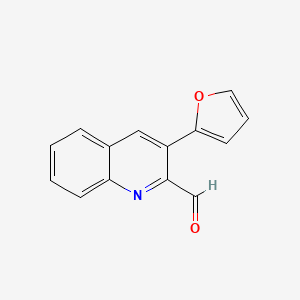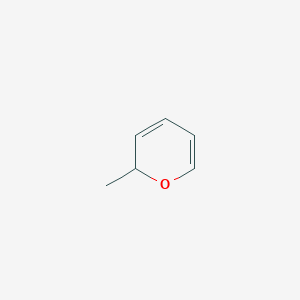
2-methyl-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H-pyran is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and a methyl group attached to the second carbon. This compound is part of the pyran family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2H-pyran can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method not only produces 2H-pyrans but also their cis-dienone valence isomers and 4H-pyrans, depending on the reaction conditions . Another method involves a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by base-catalyzed isomerization and 6π-oxaelectrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the oxygen atom and the methyl group, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with alcohols to form tetrahydropyranyl ethers, which are resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with alcohols forms tetrahydropyranyl ethers, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
2-Methyl-2H-pyran has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been investigated for their cytotoxic profiles against human normal and tumor cells . Additionally, the compound is used in the study of valence isomerism and the development of new synthetic methods .
Mechanism of Action
The mechanism of action of 2-methyl-2H-pyran involves its ability to undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism determines the chemistry of the compound, allowing it to exist as a mixture of valence tautomers. The specific molecular targets and pathways involved depend on the particular application and the derivatives used.
Comparison with Similar Compounds
2-Methyl-2H-pyran can be compared to other similar compounds such as tetrahydropyran and 3,4-dihydropyran. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom, and it is commonly used as a protecting group for alcohols . 3,4-Dihydropyran, on the other hand, is an unsaturated six-membered ring with the unsaturation adjacent to the oxygen atom . The unique feature of this compound is its ability to undergo valence isomerization, which is not observed in tetrahydropyran or 3,4-dihydropyran.
List of Similar Compounds:- Tetrahydropyran
- 3,4-Dihydropyran
- 2-Methyltetrahydropyran
- Tetrahydropyran-2-methanol
Properties
CAS No. |
138689-29-9 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2-methyl-2H-pyran |
InChI |
InChI=1S/C6H8O/c1-6-4-2-3-5-7-6/h2-6H,1H3 |
InChI Key |
XWNTYHBAQIEAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


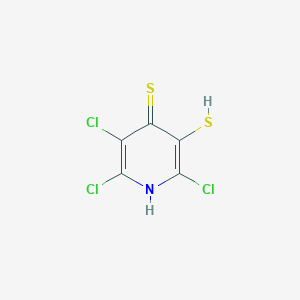
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
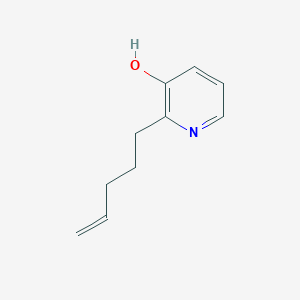
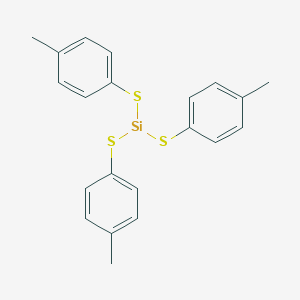
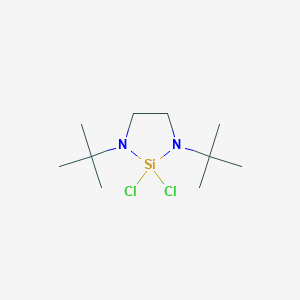

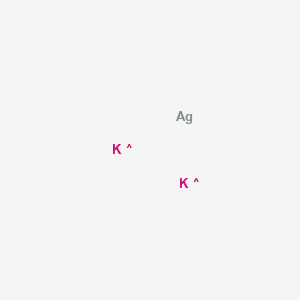
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
